molecular formula C11H14N2O3S B2873414 Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate

Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2873414
M. Wt: 254.31 g/mol
InChI Key: KQQFAAGFKUVOHN-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate is a thiazole derivative characterized by a cyclopropanecarboxamido substituent at the 2-position of the thiazole ring. The cyclopropane ring introduces rigidity and unique stereoelectronic effects, while the amide linkage provides hydrogen-bonding capabilities, making it valuable in drug design .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10(15)8-6(2)12-11(17-8)13-9(14)7-4-5-7/h7H,3-5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFAAGFKUVOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(cyclopropanecarboxamido)-4-methylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 162651-10-7

Synthesis

The synthesis of this compound involves several steps, including the reaction of ethyl 2-chloroacetoacetate with thiourea and sodium carbonate in an alcohol solvent. The process typically includes heating, filtration, and pH adjustment to yield the final product. A detailed synthesis method is outlined in patent CN103664819A, which describes the conditions and reagents used for effective production .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro assays demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

Research has also explored the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have indicated effectiveness against:

  • Breast cancer cells
  • Lung cancer cells

These findings highlight the need for further investigation into its efficacy and mechanism of action in cancer therapy .

Case Study 1: Antibacterial Efficacy

In a comparative study, several thiazole derivatives were synthesized and tested for their antibacterial efficacy. This compound was found to inhibit the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, demonstrating significant antibacterial activity compared to control compounds .

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various thiazole derivatives on human lung carcinoma (A549) cells. This compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, indicating substantial cytotoxicity and warranting further exploration for anticancer applications .

Research Findings Summary Table

PropertyFindings
Antimicrobial ActivityEffective against E. coli and S. aureus
MIC32 µg/mL against S. aureus
Anticancer ActivityIC50 = 15 µM against A549 cells
MechanismInduces apoptosis and cell cycle arrest

Comparison with Similar Compounds

Key Research Findings

SAR Insights: Rigidity vs. Flexibility: Cyclopropane rings improve target binding by restricting conformational freedom, whereas aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking . Electron Effects: Electron-withdrawing groups (e.g., CF3, cyano) improve metabolic stability and enzyme affinity .

Industrial Applications :

  • The streamlined synthesis of febuxostat intermediates (e.g., ) highlights the scalability of thiazole derivatives for gout treatment.
  • Fluorescent probes like NL-AC () demonstrate utility in live-cell imaging due to rapid ESIPT responses.

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